Cas no 96-30-0 (2-Chloro-N-methylacetamide)

2-Chloro-N-methylacetamide is a versatile organic compound with significant applications in pharmaceutical research. It serves as a key intermediate in the synthesis of various pharmaceuticals, offering a high degree of chemical stability and reactivity. Its unique structural features facilitate efficient synthesis pathways, making it an essential building block for drug development.
2-Chloro-N-methylacetamide structure
2-Chloro-N-methylacetamide structure
Product Name:2-Chloro-N-methylacetamide
CAS No:96-30-0
MF:C3H6ClNO
MW:107.538839817047
MDL:MFCD00018913
CID:34849
PubChem ID:253662289
Update Time:2025-06-25

2-Chloro-N-methylacetamide Chemical and Physical Properties

Names and Identifiers

    • 2-Chloro-N-methylacetamide
    • N-Methyl-2-chloroacetamide
    • N-Methyl 2-Chloroacetamide
    • 2-chloro-N-methyl-acetamide
    • Acetamide,2-chloro-N-methyl
    • EINECS 202-497-1
    • N-methyl-chloro-acetamide
    • USAF DO-35
    • N-Methylchloroacetamide
    • NSC 1725
    • a-Chloro-N-methylacetamide
    • Acetamide, 2-chloro-N-methyl-
    • alpha-Chloro-N-methylacetamide
    • .alpha.-Chloro-N-methylacetamide
    • HOZLOOPIXHWKCI-UHFFFAOYSA-N
    • 2WW385P414
    • NSC1725
    • N-methylchloracetamide
    • N-methyl chloroacetamide
    • N-methyl-2-chloro acetamide
    • WLN: G1VM1
    • 2-chloro-N-methyl acetamide
    • 2-Chloro-N-methylacetamide (ACI)
    • α-Chloro-N-methylacetamide
    • 4-04-00-00179 (Beilstein Handbook Reference)
    • MFCD00018913
    • NSC-1725
    • F2190-0236
    • UNII-2WW385P414
    • N-Methyl-2-chloroacetamide; N-Methylchloroacetamide; NSC 1725; a-Chloro-N-methylacetamide
    • Q27255721
    • STK501230
    • ALBB-009489
    • SCHEMBL9876
    • NS00022910
    • SY003250
    • CS-W007769
    • DTXCID60164556
    • C3014
    • AKOS000103756
    • AS-10448
    • DTXSID60242065
    • CHEMBL3352950
    • Z56891219
    • EN300-01998
    • chloroacetic acid N-methylamide
    • BRN 1740634
    • 96-30-0
    • MDL: MFCD00018913
    • Inchi: 1S/C3H6ClNO/c1-5-3(6)2-4/h2H2,1H3,(H,5,6)
    • InChI Key: HOZLOOPIXHWKCI-UHFFFAOYSA-N
    • SMILES: O=C(CCl)NC
    • BRN: 1740634

Computed Properties

  • Exact Mass: 107.01400
  • Monoisotopic Mass: 107.014
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 6
  • Rotatable Bond Count: 1
  • Complexity: 54.8
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 0.2
  • Topological Polar Surface Area: 29.1

Experimental Properties

  • Density: 1.1±0.1 g/cm3
  • Melting Point: 42.0 to 46.0 deg-C
  • Boiling Point: 116°C/20mmHg(lit.)
  • Flash Point: 110℃
  • Refractive Index: 1.425
  • PSA: 29.10000
  • LogP: 0.36210
  • Vapor Pressure: 0.0±0.5 mmHg at 25°C

2-Chloro-N-methylacetamide Security Information

2-Chloro-N-methylacetamide Customs Data

  • HS CODE:2924199090
  • Customs Data:

    China Customs Code:

    2924199090

    Overview:

    2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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2-Chloro-N-methylacetamide Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dichloromethane ;  1 h, rt; 1 h, rt; 70 min, reflux
1.2 Reagents: Water ;  15 min, rt
Reference
4-Arylthieno[2,3-b]pyridine-2-carboxamides are a new class of antiplasmodial agents
Schweda, Sandra I. ; Alder, Arne; Gilberger, Tim ; Kunick, Conrad, Molecules, 2020, 25(14),

Production Method 2

Reaction Conditions
1.1 Solvents: Water ;  -15 °C; 5 h, -15 °C
Reference
Method for preparing O,O-dimethyl-S-(N-methylcarbamyl methyl)thiophosphate
, China, , ,

Production Method 3

Reaction Conditions
1.1 Solvents: Methanol ;  rt → -10 °C; -5 °C; 2 h, -5 °C
Reference
Synthesis of 14C-labeling omethoate
She, Dongmei; Qu, Zhe; Huang, Qiliang; Li, Fengmin, Henong Xuebao, 2006, 20(2), 162-163

Production Method 4

Reaction Conditions
1.1 Reagents: Sodium carbonate Solvents: Water ;  1 h, rt
Reference
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Production Method 5

Reaction Conditions
1.1 Solvents: Water ;  15 min, 10 °C; 30 min, 10 °C
Reference
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Elmehriki, Adam A. H.; Milne, Mark; Suchy, Mojmir; Bartha, Robert; Hudson, Robert H. E., Canadian Journal of Chemistry, 2013, 91(3), 211-219

Production Method 6

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  0 °C; 24 h, 0 °C
Reference
Continuous-Flow Electrosynthesis of Benzofused S-Heterocycles by Dehydrogenative C-S Cross-Coupling
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Production Method 7

Reaction Conditions
1.1 Solvents: Water ;  -20 °C; 15 min, -20 °C → rt
1.2 Reagents: Hydrogen ion Solvents: Water ;  pH 5
Reference
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Production Method 8

Reaction Conditions
1.1 Solvents: Water ;  0 °C; 0 °C → 10 °C; 10 °C
Reference
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Wang, Zhao; Shi, Xuan-Hong; Wang, Jia; Zhou, Tian; Xu, You-Zhi; et al, Bioorganic & Medicinal Chemistry Letters, 2011, 21(4), 1097-1101

Production Method 9

Reaction Conditions
1.1 Solvents: Water ;  -20 °C; -20 °C → 0 °C
Reference
An ATP-selective, lanthanide complex luminescent probe
Liu, Xiao; Xu, Jun; Lv, Yinyun; Wu, Wenyu; Liu, Weisheng; et al, Dalton Transactions, 2013, 42(27), 9840-9846

Production Method 10

Reaction Conditions
1.1 Solvents: Dichloromethane ,  Tetrahydrofuran ;  2 h, 0 °C
Reference
Preparation of bicyclic bridged cycloalkane derivatives as ATF4 pathway inhibitors for the treatment of diseases
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Production Method 11

Reaction Conditions
1.1 Solvents: Water ;  0 - 5 °C; 1 h, 0 - 5 °C
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Production Method 12

Reaction Conditions
1.1 Solvents: Water ;  30 min, -5 °C
1.2 Solvents: Water ;  < pH 5
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Production Method 13

Reaction Conditions
1.1 Solvents: Ethanol ;  10 - 15 min, -5 °C; 2.5 h, < 0 °C
Reference
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Production Method 14

Reaction Conditions
1.1 Solvents: Ethanol ;  rt → -5 °C; 10 - 15 min, -5 °C; 2.5 h, < 0 °C; 0 °C → 85 °C
Reference
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Production Method 15

Reaction Conditions
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Acetonitrile ,  Water ;  30 min, rt
Reference
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Production Method 16

Reaction Conditions
1.1 Solvents: Dichloromethane ;  0 °C; 0 °C → rt; 16 h, rt
Reference
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Production Method 17

Reaction Conditions
1.1 Solvents: Water ;  -20 °C → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
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Musso, David L.; Cochran, Felicia R.; Kelley, James L.; McLean, Ed W.; Selph, Jeffrey L.; et al, Journal of Medicinal Chemistry, 2003, 46(3), 399-408

Production Method 18

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water
Reference
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Production Method 19

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Dichloromethane ;  20 min, -10 °C
Reference
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Production Method 20

Reaction Conditions
1.1 Reagents: Sodium bicarbonate Solvents: Acetonitrile ;  0 °C
Reference
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Tan, Ayse ; Almaz, Zuleyha, Journal of Molecular Structure, 2023, 1277,

2-Chloro-N-methylacetamide Raw materials

2-Chloro-N-methylacetamide Preparation Products

2-Chloro-N-methylacetamide Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:96-30-0)2-氯-N-甲基乙酰胺
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Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:57
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Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:96-30-0)2-Chloro-N-methylacetamide
Order Number:A857755
Stock Status:in Stock
Quantity:500g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:08
Price ($):184.0
Email:sales@amadischem.com

Additional information on 2-Chloro-N-methylacetamide

Introduction to 2-Chloro-N-methylacetamide (CAS No. 96-30-0)

2-Chloro-N-methylacetamide, with the chemical formula C₃H₅ClNO, is a significant compound in the field of organic chemistry and pharmaceutical research. Its CAS number, 96-30-0, uniquely identifies it in scientific literature and industrial applications. This compound is widely recognized for its utility as an intermediate in the synthesis of various pharmaceuticals and specialty chemicals. The presence of both a chloro group and an amide functionality makes it a versatile building block for more complex molecular structures.

The structure of 2-Chloro-N-methylacetamide features a central acetamide backbone, which is modified by the introduction of a chlorine atom at the second carbon position and a methyl group at the nitrogen atom. This specific arrangement imparts unique reactivity, making it valuable in synthetic chemistry. The chloro group can participate in nucleophilic substitution reactions, while the amide group can undergo condensation reactions, forming peptide-like structures or acting as a precursor in the synthesis of heterocyclic compounds.

In recent years, 2-Chloro-N-methylacetamide has garnered attention in the development of novel pharmaceutical agents. Its role as an intermediate has been leveraged in the synthesis of bioactive molecules targeting various therapeutic areas. For instance, researchers have explored its potential in creating kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. The compound's ability to serve as a precursor for more complex scaffolds has been particularly useful in drug discovery programs aimed at modulating protein-protein interactions.

One of the most compelling aspects of 2-Chloro-N-methylacetamide is its application in peptide mimetics. Peptides are essential biological molecules, but their use as drugs is often limited by stability issues and poor bioavailability. By using 2-Chloro-N-methylacetamide as a starting material, scientists can design peptidomimetics that maintain biological activity while exhibiting improved pharmacokinetic properties. These mimetics have shown promise in preclinical studies for applications ranging from antiviral to anti-inflammatory therapies.

The chemical reactivity of 2-Chloro-N-methylacetamide also makes it a valuable tool in material science. Researchers have utilized this compound to develop new polymers and coatings with enhanced thermal stability and mechanical strength. The chloro group allows for polymerization reactions, while the amide functionality contributes to hydrolytic stability. Such materials are increasingly relevant in industries requiring durable and high-performance components.

From an industrial perspective, the production of 2-Chloro-N-methylacetamide is typically achieved through chlorination and methylation processes starting from acetic acid derivatives. Advances in catalytic systems have improved the efficiency and selectivity of these reactions, reducing waste and energy consumption. These innovations align with global trends toward sustainable manufacturing practices, ensuring that the compound remains accessible for research and commercial applications without compromising environmental standards.

The role of 2-Chloro-N-methylacetamide in academic research continues to evolve with emerging methodologies. Computational chemistry approaches, such as molecular modeling and density functional theory (DFT), have enabled researchers to predict its behavior in complex reaction systems with greater accuracy. These computational tools are particularly useful for designing experiments that optimize yield and purity, reducing the need for trial-and-error approaches.

In conclusion, 2-Chloro-N-methylacetamide (CAS No. 96-30-0) is a multifaceted compound with broad applications across pharmaceuticals, materials science, and industrial chemistry. Its unique structural features enable diverse chemical transformations, making it indispensable in synthetic research. As scientific understanding advances, the potential uses for this compound are likely to expand further, reinforcing its importance as a key intermediate in modern chemistry.

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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:96-30-0)2-氯-N-甲基乙酰胺
LE26676181
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
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Amadis Chemical Company Limited
(CAS:96-30-0)2-Chloro-N-methylacetamide
A857755
Purity:99%
Quantity:500g
Price ($):184.0
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